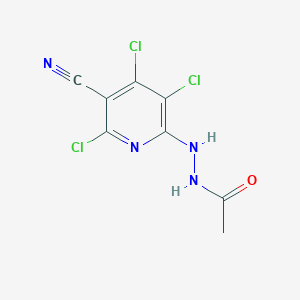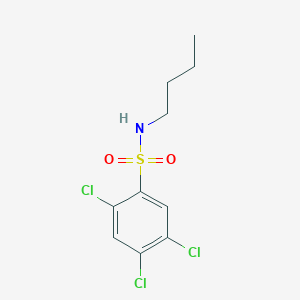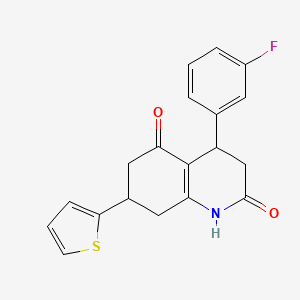![molecular formula C21H32N4O2 B5301257 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound is commonly referred to as MMPP, and it is a piperazine derivative that has been synthesized in various ways for research purposes.
作用機序
The mechanism of action of MMPP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic and anxiolytic effects. MMPP has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
MMPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity and increase time spent in the open arms of the elevated plus maze, which are both indicators of anxiolytic activity. MMPP has also been shown to decrease the number of apomorphine-induced stereotypies, which is an indicator of antipsychotic activity. Additionally, MMPP has been shown to increase the levels of BDNF in the hippocampus and prefrontal cortex, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using MMPP in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, MMPP has been shown to have a number of potential applications in the field of medicine, which makes it a promising compound for further research. However, one limitation of using MMPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on MMPP. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MMPP and how it interacts with different neurotransmitter systems. Another area of interest is its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats. Finally, research is needed to identify any potential side effects of MMPP and to determine the optimal dosage for its therapeutic use.
Conclusion
In conclusion, MMPP is a piperazine derivative that has been synthesized and studied extensively for its potential applications in the field of medicine. Its mechanism of action is not fully understood, but it has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MMPP has also been investigated for its potential to treat drug addiction and neurodegenerative diseases. While there are limitations to using MMPP in lab experiments, it remains a promising compound for further research.
合成法
The synthesis of MMPP involves the reaction of 1-(5-phenylpentanoyl)piperazine with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields MMPP as a white crystalline solid, which can be purified by recrystallization. This method of synthesis has been reported in the literature and is commonly used in research laboratories.
科学的研究の応用
MMPP has been studied extensively for its potential applications in the field of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MMPP has also been studied for its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, MMPP has been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[2-(4-methylpiperazine-1-carbonyl)piperazin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-23-13-15-24(16-14-23)21(27)19-17-22-11-12-25(19)20(26)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19,22H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGIUNLDNSEFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)

![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)